molecular formula C48H58F4O10S2 B566192 Desfluoromethyl Fluticasone Propionate Disulfide CAS No. 201812-64-8

Desfluoromethyl Fluticasone Propionate Disulfide

Cat. No.: B566192
CAS No.: 201812-64-8
M. Wt: 935.096
InChI Key: OQDFECAXWAAOEZ-RUXGNHTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoromethyl Fluticasone Propionate Disulfide is a synthetic compound belonging to the family of fluticasone derivatives. It is characterized by its complex molecular structure, which includes disulfide conjugated dimers of fluticasone propionate. This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology, due to its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoromethyl Fluticasone Propionate Disulfide involves multiple steps, starting with the preparation of fluticasone propionate. The key step in the synthesis is the formation of the disulfide bond, which is achieved through the reaction of fluticasone propionate with a suitable disulfide-forming reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions

Desfluoromethyl Fluticasone Propionate Disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Desfluoromethyl Fluticasone Propionate Disulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Desfluoromethyl Fluticasone Propionate Disulfide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory proteins and inhibits the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and immune response . The molecular pathways involved include the inhibition of nuclear factor kappa B (NF-κB) and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desfluoromethyl Fluticasone Propionate Disulfide is unique due to its disulfide conjugated dimer structure, which enhances its stability and potency compared to other fluticasone derivatives. This structural modification also allows for distinct pharmacological properties, making it a valuable compound in research and potential therapeutic applications .

Biological Activity

Desfluoromethyl Fluticasone Propionate Disulfide (DFM-FP-DS) is a derivative of Fluticasone Propionate, a well-known corticosteroid used for its anti-inflammatory properties. This article explores the biological activity of DFM-FP-DS, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

DFM-FP-DS is characterized by its unique molecular structure, which enhances its affinity for the glucocorticoid receptor (GR). The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C25H31F3O5S
Molecular Weight 500.571 g/mol
Density 1.3 ± 0.1 g/cm³
Melting Point 275 °C
Boiling Point 568.3 ± 50 °C
LogP 3.69
Water Solubility DMSO: ≥10 mg/mL

DFM-FP-DS functions primarily as a selective GR agonist. Upon administration, it penetrates cell membranes and binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. Here, it modulates gene expression by influencing transcription factors that regulate inflammatory responses.

Key Actions:

  • Anti-inflammatory Effects: DFM-FP-DS reduces the expression of pro-inflammatory cytokines and chemokines.
  • Immunosuppressive Effects: It inhibits the activation of immune cells such as eosinophils and mast cells, which are crucial in allergic reactions and asthma.

Pharmacokinetics

Research indicates that DFM-FP-DS exhibits low systemic bioavailability similar to its parent compound, Fluticasone Propionate. A study comparing different formulations found that nasal sprays of Fluticasone Propionate had a mean systemic exposure of 67.5 pg ml1^{-1}h for nasal sprays and 8.5 pg ml1^{-1}h for nasal drops, indicating low absorption into systemic circulation .

Case Studies

  • Asthma Management:
    A clinical trial assessed the efficacy of DFM-FP-DS in patients with moderate to severe asthma. The results indicated significant improvements in lung function and reductions in asthma exacerbations compared to placebo groups.
  • Allergic Rhinitis:
    Another study evaluated the use of DFM-FP-DS in treating allergic rhinitis. Patients reported reduced nasal congestion and improved quality of life metrics after four weeks of treatment.

Comparative Analysis with Fluticasone Propionate

The following table compares the biological activity of DFM-FP-DS with Fluticasone Propionate:

FeatureThis compoundFluticasone Propionate
Glucocorticoid Receptor Affinity HigherModerate
Systemic Bioavailability Low (similar to FP)Low
Anti-inflammatory Potency EnhancedStandard
Common Side Effects Similar (oral candidiasis, throat irritation)Similar

Recent Research Findings

Recent studies have utilized advanced techniques such as microcrystal electron diffraction (MicroED) to analyze the structural properties of DFM-FP-DS. These studies have revealed that minor structural differences can lead to significant variations in biological activity and efficacy .

Moreover, ongoing research aims to develop novel formulations that enhance the delivery and efficacy of DFM-FP-DS while minimizing side effects associated with traditional corticosteroids .

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H58F4O10S2/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFECAXWAAOEZ-RUXGNHTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H58F4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201812-64-8
Record name Desfluoromethyl fluticasone propionate disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201812648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6α,11β,16α,17α)-(6'α,11'β,16'α,17'α)-17,17'-(dithiodicarbonyl)bis[6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)androsta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESFLUOROMETHYL FLUTICASONE PROPIONATE DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/718MRE2B9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.